molecular formula C14H28N2O5 B14041801 (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate

(3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate

Cat. No.: B14041801
M. Wt: 304.38 g/mol
InChI Key: IMQDJTFQCRDDCH-NEPJUHHUSA-N
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Description

(3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an amino group and ether linkages, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Functional Groups: The tert-butyl group can be introduced via a tert-butyl esterification reaction. The amino group can be added through an amination reaction, and the ether linkages can be formed using Williamson ether synthesis.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler amines.

    Substitution: The ether linkages can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium alkoxides (NaOR) or halides (NaX) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce simpler amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.

Mechanism of Action

The mechanism of action of (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-tert-Butyl 3-amino-5-hydroxy-piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of the ether linkages.

    (3R,5S)-tert-Butyl 3-amino-5-methoxy-piperidine-1-carboxylate: Similar structure but with a methoxy group instead of the (2-methoxyethoxy)methoxy group.

Uniqueness

The unique combination of functional groups in (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate provides distinct reactivity and potential for chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H28N2O5

Molecular Weight

304.38 g/mol

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-(2-methoxyethoxymethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O5/c1-14(2,3)21-13(17)16-8-11(15)7-12(9-16)20-10-19-6-5-18-4/h11-12H,5-10,15H2,1-4H3/t11-,12+/m1/s1

InChI Key

IMQDJTFQCRDDCH-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OCOCCOC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)OCOCCOC)N

Origin of Product

United States

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